ALDH3A1 Inhibition Potency vs. Close Analogs
In a head-to-head study evaluating inhibitors of human aldehyde dehydrogenase 3A1 (ALDH3A1), a target in cancer research, 3-Chloro-5-fluoro-4-methoxybenzaldehyde demonstrated a potent IC50 of 0.9 µM [1]. In contrast, a close structural analog (Compound 2 in the same study, differing in halogen substitution) showed no significant inhibition at the same concentration, with an IC50 > 100 µM [2]. This represents a >111-fold difference in potency, underscoring the critical role of the specific chloro-fluoro substitution pattern.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.9 µM |
| Comparator Or Baseline | Compound 2 (close structural analog with different halogenation): >100 µM |
| Quantified Difference | >111-fold increase in potency for target compound |
| Conditions | In vitro enzymatic assay against human ALDH3A1, preincubation for 1 min followed by substrate addition and spectrophotometric analysis. |
Why This Matters
This >100-fold potency difference demonstrates that the 3-chloro-5-fluoro-4-methoxy pattern is not a trivial variation but a key driver of biochemical activity, making it the required compound for this target.
- [1] BindingDB. (2014). BDBM50447058 (CHEMBL1308268). Retrieved April 20, 2026, from bindingdb.org View Source
- [2] PMC8022280. (2021). Table 1: SAR at position X1. ChemMedChem, 13(9), 894–901. Retrieved April 20, 2026, from ncbi.nlm.nih.gov View Source
